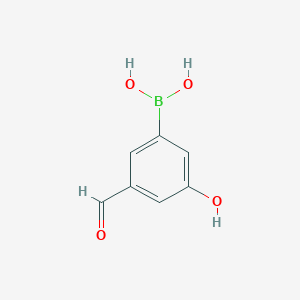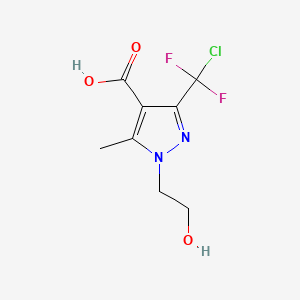![molecular formula C10H9BrN2O3 B13458190 4-[(2-Bromopyridin-4-yl)formamido]but-3-enoic acid](/img/structure/B13458190.png)
4-[(2-Bromopyridin-4-yl)formamido]but-3-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-Bromopyridin-4-yl)formamido]but-3-enoic acid is an organic compound that features a bromopyridine moiety attached to a formamido group, which is further connected to a butenoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Bromopyridin-4-yl)formamido]but-3-enoic acid typically involves the following steps:
Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 2-position, forming 2-bromopyridine.
Formylation: The brominated pyridine is then subjected to formylation to introduce a formamido group at the 4-position.
Butenoic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
4-[(2-Bromopyridin-4-yl)formamido]but-3-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids, ketones, or aldehydes.
Reduction: Products may include primary or secondary amines and alcohols.
Substitution: Products depend on the nucleophile used, resulting in various substituted pyridine derivatives.
科学的研究の応用
4-[(2-Bromopyridin-4-yl)formamido]but-3-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-[(2-Bromopyridin-4-yl)formamido]but-3-enoic acid involves its interaction with specific molecular targets. The bromopyridine moiety can bind to enzymes or receptors, modulating their activity. The formamido group may participate in hydrogen bonding, enhancing the compound’s binding affinity. The butenoic acid chain can influence the compound’s solubility and overall pharmacokinetic properties.
類似化合物との比較
Similar Compounds
2-Bromopyridin-4-yl)boronic acid: Similar structure but with a boronic acid group instead of a formamido group.
4-Bromopyridin-2-yl)methanol: Similar structure but with a methanol group instead of a formamido group.
4-[(5-bromopyridin-2-yl)amino]-4-oxobutanoic acid: Similar structure but with an amino group instead of a formamido group.
Uniqueness
4-[(2-Bromopyridin-4-yl)formamido]but-3-enoic acid is unique due to the presence of both a bromopyridine moiety and a formamido group, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C10H9BrN2O3 |
|---|---|
分子量 |
285.09 g/mol |
IUPAC名 |
(E)-4-[(2-bromopyridine-4-carbonyl)amino]but-3-enoic acid |
InChI |
InChI=1S/C10H9BrN2O3/c11-8-6-7(3-5-12-8)10(16)13-4-1-2-9(14)15/h1,3-6H,2H2,(H,13,16)(H,14,15)/b4-1+ |
InChIキー |
WFVBQFRIVDIVKE-DAFODLJHSA-N |
異性体SMILES |
C1=CN=C(C=C1C(=O)N/C=C/CC(=O)O)Br |
正規SMILES |
C1=CN=C(C=C1C(=O)NC=CCC(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


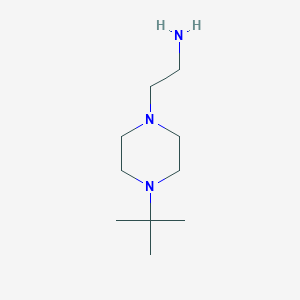
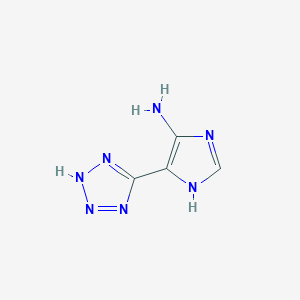
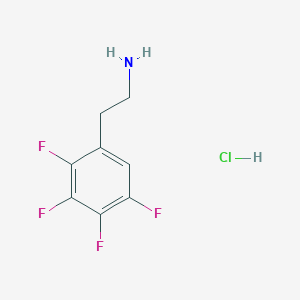
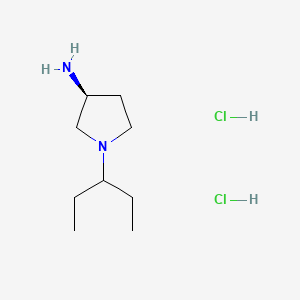
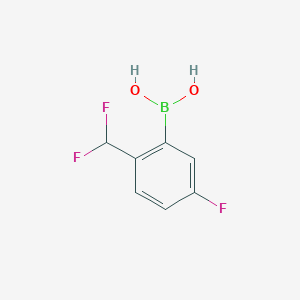
![7-(Iodomethyl)-6-oxaspiro[3.4]octan-5-one](/img/structure/B13458127.png)
![endo-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13458137.png)
![Tert-butyl 2,6-diazabicyclo[5.1.0]octane-2-carboxylate](/img/structure/B13458148.png)

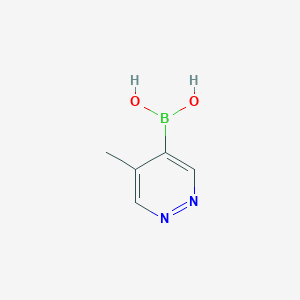
![{[(1-Azidopropan-2-yl)oxy]methyl}benzene](/img/structure/B13458167.png)
![methyl 2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetate](/img/structure/B13458176.png)
